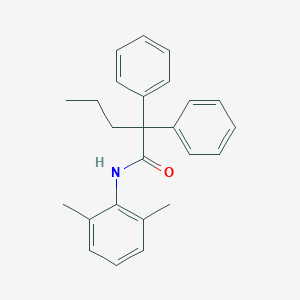![molecular formula C18H13ClN4OS B286657 6-[2-(4-Chlorophenyl)vinyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286657.png)
6-[2-(4-Chlorophenyl)vinyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(4-Chlorophenyl)vinyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the triazolo-thiadiazole family of compounds, which have been shown to possess a wide range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of 6-[2-(4-Chlorophenyl)vinyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is thought to exert its biological effects by interacting with various cellular targets, including enzymes and receptors. For example, some studies have suggested that 6-[2-(4-Chlorophenyl)vinyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[2-(4-Chlorophenyl)vinyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are complex and varied. Some studies have suggested that this compound may have cytotoxic effects on cancer cells, while others have demonstrated its ability to inhibit the growth of various microorganisms. Additionally, 6-[2-(4-Chlorophenyl)vinyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess anti-inflammatory and anticonvulsant properties in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-[2-(4-Chlorophenyl)vinyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its ability to selectively target certain cellular pathways and processes. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using 6-[2-(4-Chlorophenyl)vinyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential toxicity, which can limit its usefulness in certain applications.
Direcciones Futuras
There are many potential future directions for research on 6-[2-(4-Chlorophenyl)vinyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. For example, further studies could be conducted to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, researchers could investigate the mechanisms underlying its biological effects in more detail, which could lead to the development of more effective and targeted therapies. Finally, studies could be conducted to optimize the synthesis method for 6-[2-(4-Chlorophenyl)vinyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, which could improve its utility in scientific research.
Métodos De Síntesis
The synthesis of 6-[2-(4-Chlorophenyl)vinyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-methoxyphenyl hydrazine with 4-chlorobenzaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then reacted with 2-(4-chlorophenyl)acetaldehyde to yield the final product. This synthesis method has been well-documented in the literature and has been used by many researchers to prepare 6-[2-(4-Chlorophenyl)vinyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole for various scientific studies.
Aplicaciones Científicas De Investigación
6-[2-(4-Chlorophenyl)vinyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties. As a result, this compound has been the subject of numerous scientific studies over the years. Some of the most notable applications of 6-[2-(4-Chlorophenyl)vinyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research include its use as a potential anticancer agent, as well as its ability to inhibit the growth of various microorganisms.
Propiedades
Fórmula molecular |
C18H13ClN4OS |
|---|---|
Peso molecular |
368.8 g/mol |
Nombre IUPAC |
6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13ClN4OS/c1-24-15-9-5-13(6-10-15)17-20-21-18-23(17)22-16(25-18)11-4-12-2-7-14(19)8-3-12/h2-11H,1H3/b11-4+ |
Clave InChI |
NMQHJSQTSCREKD-NYYWCZLTSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)Cl |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-bromo-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286576.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide](/img/structure/B286578.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286579.png)
![N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286582.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286583.png)
![3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide](/img/structure/B286584.png)

![N-[(4-bromophenyl)(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286590.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286591.png)



![2,2-diphenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286597.png)